molecular formula C12H10N4O B14473450 3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile CAS No. 65319-07-5

3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile

Cat. No.: B14473450
CAS No.: 65319-07-5
M. Wt: 226.23 g/mol
InChI Key: SSNAECKAVRJDFB-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets 3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

65319-07-5

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-amino-4-hydroxy-5,6,7,7a-tetrahydroindene-1,1,2-tricarbonitrile

InChI

InChI=1S/C12H10N4O/c13-4-8-11(16)10-7(2-1-3-9(10)17)12(8,5-14)6-15/h7,17H,1-3,16H2

InChI Key

SSNAECKAVRJDFB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=C(C1)O)C(=C(C2(C#N)C#N)C#N)N

Origin of Product

United States

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